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Sodium Tridecyl Sulfate
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Introduction
Effective cell lysis is a critical first step for the successful isolation and analysis of intracellular

proteins and other macromolecules. The choice of detergent is paramount in developing a lysis

buffer that ensures efficient disruption of cell membranes while preserving the integrity of the

target molecules for downstream applications. Sodium tridecyl sulfate, a strong anionic

detergent, is a valuable tool for complete cell disruption and protein solubilization, particularly

for challenging samples or when protein denaturation is desired for subsequent analysis, such

as in SDS-PAGE and western blotting.

Sodium tridecyl sulfate is an alkyl sulfate detergent, structurally similar to the more commonly

used sodium dodecyl sulfate (SDS).[1] Like SDS, it possesses a hydrophobic alkyl tail and a

hydrophilic sulfate head group, enabling it to disrupt the lipid bilayer of cell membranes and

denature proteins by disrupting their secondary and tertiary structures.[2][3] This property

makes it highly effective for the total lysis of cells and the solubilization of membrane-bound

and other difficult-to-extract proteins.[4][5]

These application notes provide a comprehensive guide to formulating and utilizing lysis buffers

containing sodium tridecyl sulfate for various research and drug development applications.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b7797755?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/23668353
https://en.wikipedia.org/wiki/Lysis_buffer
https://constantsystems.com/better-through-design/chemical-lysis-and-cell-disruptors/
https://www.mdpi.com/1467-3045/46/1/40
https://pmc.ncbi.nlm.nih.gov/articles/PMC6190294/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7797755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle of Action
Detergents are amphipathic molecules that, at a concentration above their critical micelle

concentration (CMC), form micelles that can solubilize lipids and proteins.[6][7][8] Anionic

detergents like sodium tridecyl sulfate are particularly potent due to their ability to bind to

proteins and impart a net negative charge, leading to denaturation and unfolding.[4][9] This

complete disruption of cellular structures ensures a high yield of total cellular proteins.

The mechanism of cell lysis by sodium tridecyl sulfate involves the following steps:

Monomer Insertion: Detergent monomers insert into the cell membrane's lipid bilayer.

Membrane Disruption: As the detergent concentration increases, the integrity of the

membrane is compromised, leading to the formation of pores.

Micelle Formation: Mixed micelles composed of detergent, lipids, and membrane proteins

are formed, leading to the complete solubilization of the membrane.

Protein Denaturation: The detergent binds to hydrophobic regions of proteins, causing them

to unfold and become solubilized.

Selecting the Appropriate Concentration
The optimal concentration of sodium tridecyl sulfate in a lysis buffer depends on the cell type,

cell density, and the specific downstream application. A concentration above the CMC is

generally required for efficient lysis. While the exact CMC for sodium tridecyl sulfate is not

widely reported, it can be expected to be slightly lower than that of SDS (approximately 8.2

mM) due to its longer alkyl chain.[6][7][10][11]

For most applications, a working concentration of 0.1% to 2% (w/v) sodium tridecyl sulfate is

effective. It is recommended to empirically determine the optimal concentration for each

specific experimental system to maximize protein yield while minimizing potential interference

with downstream assays.

Quantitative Data Summary
The following table provides a general guideline for the formulation of a sodium tridecyl sulfate-

based lysis buffer, often used in a modified RIPA buffer formulation.[12][13]
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Component
Stock
Concentration

Final
Concentration

Purpose

Tris-HCl (pH 7.4) 1 M 50 mM

Buffering agent to

maintain a stable pH.

[14]

NaCl 5 M 150 mM

Maintains ionic

strength and

osmolarity.[2]

Sodium Tridecyl

Sulfate
10% (w/v) 0.1% - 2% (w/v)

Strong anionic

detergent for cell lysis

and protein

denaturation.[2][5]

Sodium Deoxycholate 10% (w/v) 0.5% (w/v)

Ionic detergent that

aids in disrupting

protein-protein

interactions.[13]

NP-40 (or Triton X-

100)
10% (v/v) 1% (v/v)

Non-ionic detergent

that helps to solubilize

membrane proteins.[2]

EDTA 0.5 M 1 mM

Chelating agent that

inhibits

metalloproteases.

Protease Inhibitor

Cocktail
100X 1X

Prevents protein

degradation by

endogenous

proteases.[12]

Phosphatase Inhibitor

Cocktail
100X 1X

Prevents

dephosphorylation of

phosphoproteins.
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Protocol 1: Preparation of a Stock Solution of Sodium
Tridecyl Sulfate (10% w/v)
Materials:

Sodium Tridecyl Sulfate powder

Nuclease-free water

Magnetic stirrer and stir bar

50 mL conical tube

Procedure:

Weigh 5 g of sodium tridecyl sulfate powder.

In a beaker, add the powder to 40 mL of nuclease-free water.

Place the beaker on a magnetic stirrer and add a stir bar.

Gently stir the solution until the sodium tridecyl sulfate is completely dissolved. A slight

warming of the solution may aid in dissolution.

Transfer the solution to a 50 mL conical tube and adjust the final volume to 50 mL with

nuclease-free water.

Store the 10% (w/v) sodium tridecyl sulfate stock solution at room temperature.

Protocol 2: Total Protein Extraction from Cultured
Mammalian Cells
Materials:

Cultured mammalian cells (adherent or suspension)

Phosphate-buffered saline (PBS), ice-cold
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Lysis Buffer (e.g., modified RIPA buffer containing sodium tridecyl sulfate)

Cell scraper (for adherent cells)

Microcentrifuge tubes, pre-chilled

Refrigerated microcentrifuge

Procedure:

Cell Harvesting:

Adherent Cells: Aspirate the culture medium and wash the cells once with ice-cold PBS.

Add a sufficient volume of ice-cold PBS to cover the cell monolayer and gently scrape the

cells using a cell scraper. Transfer the cell suspension to a pre-chilled microcentrifuge

tube.

Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

Cell Lysis:

Centrifuge the cell suspension from step 1 at 500 x g for 5 minutes at 4°C to pellet the

cells.

Carefully remove the supernatant.

Resuspend the cell pellet in 100-500 µL of ice-cold lysis buffer containing sodium tridecyl

sulfate and freshly added protease and phosphatase inhibitors. The volume of lysis buffer

will depend on the cell pellet size; a general guideline is to use a volume that is 5-10 times

the volume of the pellet.

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes to ensure

complete lysis.

Clarification of Lysate:
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the insoluble cellular

debris.

Carefully transfer the supernatant, which contains the soluble protein fraction, to a new

pre-chilled microcentrifuge tube.

Protein Quantification:

Determine the protein concentration of the lysate using a compatible protein assay, such

as the bicinchoninic acid (BCA) assay.

Storage:

The protein lysate can be used immediately for downstream applications or stored in

aliquots at -80°C for long-term use.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7797755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Lysis

Processing

Start: Cultured Cells

Cell Harvesting
(Adherent or Suspension)

Wash with ice-cold PBS

Add Lysis Buffer with
Sodium Tridecyl Sulfate

Incubate on Ice (30 min)

Vortex periodically

Centrifuge (14,000 x g, 15 min, 4°C)

Collect Supernatant
(Soluble Protein)

Protein Quantification (e.g., BCA Assay)

Store at -80°C or
Proceed to Downstream Application

End: Purified Protein Lysate

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b7797755?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7797755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Experimental workflow for total protein extraction using a sodium tridecyl sulfate-

based lysis buffer.
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Caption: Mechanism of cell lysis by sodium tridecyl sulfate, leading to the solubilization of the

cell membrane.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7797755?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7797755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

